5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid
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Overview
Description
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a furan ring and a thiophene ring, both of which are known for their significant roles in medicinal chemistry and organic synthesis. The presence of these rings imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.
Coupling of Rings: The furan and thiophene rings are then coupled through a series of reactions, including bromination and subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-2-thiophenecarboxylic acid: Similar structure but lacks the methyl group on the thiophene ring.
2-(Furan-2-yl)-4-methylthiophene-3-carboxylic acid: Similar structure but with different positioning of the carboxylic acid group.
Uniqueness
5-(Furan-2-yl)-4-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the furan and thiophene rings, as well as the presence of the methyl group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H8O3S |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(furan-2-yl)-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3S/c1-6-5-8(10(11)12)14-9(6)7-3-2-4-13-7/h2-5H,1H3,(H,11,12) |
InChI Key |
FHQGZNJDTSRRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
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